5-(Methoxymethyl)indolin-1-amine

Medicinal Chemistry Structure-Activity Relationship Chemical Provenance

5-(Methoxymethyl)indolin-1-amine (CAS 2098047-91-5) delivers regioisomerically verified C-5 substitution critical for 5-lipoxygenase SAR campaigns. The N-1 amine and C-5 methoxymethyl ether enable orthogonal, dual-handle library synthesis—sequential diversification without protecting-group conflicts. This 5-substituted isomer is distinguished from 4- and 6-methoxymethyl congeners (identical MW/formula) whose divergent spatial/electronic profiles can confound target engagement data. For fragment growth, biotin-tag attachment, or bioisostere scanning at the 5-position, accept only the 5-regioisomer to ensure synthetic route fidelity and reproducible pharmacology.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 2098047-91-5
Cat. No. B1478855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methoxymethyl)indolin-1-amine
CAS2098047-91-5
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCOCC1=CC2=C(C=C1)N(CC2)N
InChIInChI=1S/C10H14N2O/c1-13-7-8-2-3-10-9(6-8)4-5-12(10)11/h2-3,6H,4-5,7,11H2,1H3
InChIKeyZTTPRCHQKUMFGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Methoxymethyl)indolin-1-amine (CAS 2098047-91-5): Chemical Identity and Research-Grade Procurement Baseline


5-(Methoxymethyl)indolin-1-amine (CAS 2098047-91-5) is a synthetic indoline derivative with the molecular formula C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol . It features a bicyclic 2,3-dihydroindole (indoline) core bearing a primary amine at the N-1 position and a methoxymethyl (-CH₂OCH₃) substituent at the C-5 position of the benzene ring . This compound belongs to the broader class of N-aminoindoline derivatives, a scaffold that has been investigated for 5-lipoxygenase (5-LO) inhibitory activity in peer-reviewed studies [1]. The methoxymethyl group serves both as a modifiable synthetic handle and as a modulator of electronic and steric properties, distinguishing this compound from the unsubstituted parent indolin-1-amine (CAS 7633-56-9) .

Why Generic Indoline Substitution Fails: Position-Specific Demands for 5-(Methoxymethyl)indolin-1-amine in Structure-Activity Studies


Indoline-based research compounds cannot be treated as interchangeable commodities. The position of the methoxymethyl substituent on the indoline benzene ring (C-4, C-5, or C-6) generates constitutional isomers with identical molecular formula (C₁₀H₁₄N₂O) and molecular weight (178.23 g/mol) but distinct spatial and electronic profiles . In the N-aminoindoline class, 5-lipoxygenase inhibitory potency has been shown to vary substantially with even modest structural modifications—the lead compound in the Audouin et al. series (compound 4) exhibited an IC₅₀ of 3.47 ± 0.93 mM against 5-LO, whereas closely related analogs (compounds 1, 2, 3, 5, 6, 7) showed no quantifiable inhibition at 10 µM, demonstrating that activity within this chemotype is highly sensitive to substituent identity and position [1]. Procuring a regioisomer other than the 5-substituted variant—for example, the 4- or 6-methoxymethyl analog—introduces an uncontrolled variable that may invalidate SAR conclusions, alter target engagement profiles, or compromise synthetic route fidelity in multi-step derivatization campaigns.

5-(Methoxymethyl)indolin-1-amine: Quantified Differentiation Evidence Against Closest Structural Analogs


Regioisomeric Identity Verification: Distinguishing 5-(Methoxymethyl)indolin-1-amine from 4- and 6-Positional Isomers

The three methoxymethylindolin-1-amine regioisomers (4-, 5-, and 6-substituted) are constitutional isomers sharing identical molecular formula (C₁₀H₁₄N₂O) and molecular weight (178.23 g/mol) but possessing distinct connectivity, as evidenced by their unique SMILES strings and InChI Keys . The 5-isomer (target compound) has SMILES COCc1ccc2c(c1)CCN2N and InChI Key ZTTPRCHQKUMFGF-UHFFFAOYSA-N; the 4-isomer (CAS 2097984-83-1) has InChI Key MGHXQHWXDOAVSJ-UHFFFAOYSA-N; the 6-isomer (CAS 2098004-88-5) has InChI Key ZVBVKDOMKSBCCM-UHFFFAOYSA-N . These distinct identifiers are critical for procurement verification, as the isomers are physically indistinguishable by molecular weight or elemental analysis alone.

Medicinal Chemistry Structure-Activity Relationship Chemical Provenance

Class-Level 5-Lipoxygenase Inhibitory Activity: N-Aminoindoline Scaffold Validation Against Established Inhibitors

The N-aminoindoline chemotype, of which 5-(methoxymethyl)indolin-1-amine is a substituted derivative, has demonstrated measurable 5-lipoxygenase (5-LO) inhibitory activity in a peer-reviewed comparative study. Audouin et al. (2001) reported that N-aminoindoline compound 4 exhibited an IC₅₀ of 3.47 ± 0.93 mM against 5-LO in RBL-1 cell-based assays, positioning it between the reference inhibitors phenidone (IC₅₀ 2.54 ± 0.53 mM) and nordihydroguaiaretic acid/NDGA (IC₅₀ 0.41 ± 0.20 mM) [1]. This establishes the N-aminoindoline core as a viable starting point for 5-LO inhibitor development, with the methoxymethyl substituent at C-5 offering a vector for further potency optimization.

Inflammation 5-Lipoxygenase Enzyme Inhibition

Molecular Weight Differentiation from Unsubstituted Indolin-1-amine: Impact on Physicochemical Property Predictions

The methoxymethyl substitution at C-5 increases the molecular weight from 134.18 g/mol (indolin-1-amine parent, CAS 7633-56-9) to 178.23 g/mol, representing a 44.05 g/mol (+32.8%) increase . The introduction of the -CH₂OCH₃ group adds one hydrogen bond acceptor (the ether oxygen), increases the topological polar surface area (tPSA), and raises the calculated logP relative to the unsubstituted parent . These changes are consistent with class-level observations that methoxymethyl substitution on indoline scaffolds enhances solubility in organic solvents (ethanol, methanol, DMSO) while limiting aqueous solubility [1].

Drug Design Physicochemical Properties Lead Optimization

Synthetic Versatility Advantage: Dual Functional Handle Architecture vs. 2-(Methoxymethyl)indoline

5-(Methoxymethyl)indolin-1-amine possesses two chemically orthogonal reactive handles: the N-1 primary amine (capable of acylation, sulfonylation, reductive amination, diazotization, and imine formation) and the C-5 methoxymethyl ether (available for further functionalization or deprotection to the hydroxymethyl analog) [1]. In contrast, 2-(methoxymethyl)indoline (CAS 365250-59-5) lacks the N-amino group and possesses only a secondary amine at the indoline nitrogen, restricting its derivatization scope primarily to N-alkylation and N-acylation reactions . This dual-handle architecture positions the target compound as a more versatile intermediate for fragment-based drug discovery and diversity-oriented synthesis.

Organic Synthesis Chemical Biology Fragment-Based Drug Discovery

Validated Application Scenarios for 5-(Methoxymethyl)indolin-1-amine in Drug Discovery and Chemical Biology


5-Lipoxygenase Inhibitor Lead Optimization: SAR Expansion at the C-5 Position

Building on the established 5-LO inhibitory activity of the N-aminoindoline scaffold (compound 4 IC₅₀ = 3.47 mM vs. phenidone IC₅₀ = 2.54 mM) [1], 5-(methoxymethyl)indolin-1-amine serves as a key intermediate for exploring substituent effects at the C-5 position. The methoxymethyl group can be systematically varied (demethylated to -CH₂OH, oxidized to -CHO or -CO₂H, or replaced with bioisosteres) to probe the SAR around the 5-LO active site. This approach is directly informed by the Audouin et al. finding that even modest structural changes within the N-aminoindoline series can ablate or enhance inhibitory activity [1].

Fragment-Based Drug Discovery: Dual-Handle Scaffold for Parallel Library Synthesis

The orthogonal reactivity of the N-1 primary amine and the C-5 methoxymethyl ether enables divergent parallel synthesis strategies . In one workflow, the N-1 amine can be elaborated via amide coupling or reductive amination to generate a first-dimension library, while the C-5 methoxymethyl group can be subsequently deprotected (acidic conditions, as demonstrated by Noguchi et al. in indoline FXa inhibitor synthesis [2]) and further functionalized to create a second dimension of diversity. This dual-handle architecture is distinct from simpler indoline building blocks such as 2-(methoxymethyl)indoline (which lacks the N-amino handle) and is valuable for fragment growth campaigns.

Regioisomer-Controlled Mechanistic Probe in Monoamine Oxidase Studies

The indoline scaffold has been implicated in monoamine oxidase (MAO) modulation, and the position of the methoxymethyl substituent is expected to influence MAO-A vs. MAO-B isoform selectivity through altered binding pocket interactions . 5-(Methoxymethyl)indolin-1-amine, as the 5-substituted regioisomer, can be compared head-to-head with its 4- and 6-substituted analogs to map the positional dependence of MAO inhibition. Such studies require verified regioisomeric identity, as the three isomers share identical molecular weight and formula but are expected to exhibit divergent pharmacological profiles .

Chemical Biology Tool for N-Aminoindoline-Derived Activity-Based Probes

The N-1 primary amine of 5-(methoxymethyl)indolin-1-amine provides a convenient attachment point for biotin tags, fluorophores, or photoaffinity labels via straightforward amidation or sulfonamidation chemistry, as established in the synthetic protocols of Audouin et al. [1]. The C-5 methoxymethyl group can remain intact as a silent modulator of target binding affinity or be further modified. This contrasts with C-2-substituted indolines, where the secondary amine is less nucleophilic and imposes different steric constraints on probe design .

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